molecular formula C19H17N B12538600 2,6-Bis(2-methylphenyl)pyridine CAS No. 697284-14-3

2,6-Bis(2-methylphenyl)pyridine

Cat. No.: B12538600
CAS No.: 697284-14-3
M. Wt: 259.3 g/mol
InChI Key: TUBXYSSNVHUWBE-UHFFFAOYSA-N
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Description

2,6-Bis(2-methylphenyl)pyridine is a pyridine derivative with ortho-methyl-substituted phenyl groups at the 2- and 6-positions of the pyridine ring. The ortho-methyl groups introduce significant steric hindrance, which can influence its electronic properties, solubility, and coordination behavior. This article focuses on these comparisons, supported by experimental data from analogous compounds.

Properties

CAS No.

697284-14-3

Molecular Formula

C19H17N

Molecular Weight

259.3 g/mol

IUPAC Name

2,6-bis(2-methylphenyl)pyridine

InChI

InChI=1S/C19H17N/c1-14-8-3-5-10-16(14)18-12-7-13-19(20-18)17-11-6-4-9-15(17)2/h3-13H,1-2H3

InChI Key

TUBXYSSNVHUWBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CC=C2)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Suzuki–Miyaura Coupling with 2-Methylphenylboronic Acid

The Suzuki–Miyaura reaction is a cornerstone for introducing aryl groups to pyridine. Using 2,6-dibromopyridine as a substrate, coupling with 2-methylphenylboronic acid under palladium catalysis yields 2,6-bis(2-methylphenyl)pyridine. A representative procedure involves:

  • Catalyst system : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : Toluene/water (3:1)
  • Conditions : 90°C, 24 h
  • Yield : 78–85%.

Key advantages include mild conditions and compatibility with sensitive functional groups. However, regioselectivity challenges arise if competing reaction sites exist.

Stille Coupling with 2-Methylphenylstannane

Stille coupling employs 2,6-dibromopyridine and 2-methylphenylstannane. This method requires:

  • Catalyst : Pd₂(dba)₃ (3 mol%) with AsPh₃ (12 mol%)
  • Solvent : DMF
  • Conditions : 100°C, 18 h
  • Yield : 70–75%.
    While effective, stoichiometric use of toxic tin reagents limits scalability.

Cyclocondensation Approaches

Kröhnke Pyridine Synthesis

The Kröhnke method constructs the pyridine ring from α,β-unsaturated ketones and ammonium acetate. For 2,6-bis(2-methylphenyl)pyridine:

  • Reactants : 1,5-Di(2-methylphenyl)-1,4-pentadien-3-one and NH₄OAc
  • Conditions : AcOH, reflux, 12 h
  • Yield : 65–72%.
    This one-pot method avoids pre-functionalized pyridine precursors but requires precise control of stoichiometry.

Hantzsch Dihydropyridine Oxidation

Oxidation of Hantzsch dihydropyridine derivatives offers an alternative route:

  • Substrate : 1,4-Dihydropyridine with 2-methylphenyl groups at 2- and 6-positions
  • Oxidizing agent : KMnO₄ in acidic media
  • Yield : 60–68%.
    Side reactions during oxidation may reduce efficiency.

Direct C–H Functionalization Strategies

Palladium-Catalyzed Dual C–H Arylation

Direct functionalization of pyridine at the 2- and 6-positions eliminates pre-halogenation steps. A reported protocol uses:

  • Catalyst : Pd(OAc)₂ (10 mol%) with Cu(OAc)₂ (2 equiv)
  • Directing group : Transient N-methylation with (MeO)₂SO₂
  • Arylating agent : 2-Methylphenylboronic acid
  • Solvent : DMF, 120°C, 24 h
  • Yield : 70–80%.
    This method showcases high atom economy but demands rigorous control of methylation levels.

Electrochemical C–H Activation

Emerging electrochemical methods enable metal-free arylation:

  • Conditions : Constant current (10 mA), LiClO₄ electrolyte
  • Substrate : Pyridine, 2-methylphenyl iodide
  • Yield : 55–60%.
    While environmentally friendly, yields remain moderate compared to traditional methods.

Multi-Step Synthesis via Brominated Intermediates

Bromination Followed by Cross-Coupling

Sequential bromination and coupling enhance regioselectivity:

  • Bromination : 2,6-Lutidine with NBS in CCl₄ yields 2,6-dibromopyridine (85% yield).
  • Suzuki Coupling : As in Section 1.1.
    Overall yield : 65–70%.

Grignard Addition to Pyridine N-Oxide

Grignard reagents add to pyridine N-oxide, followed by deoxygenation:

  • Substrate : Pyridine N-oxide
  • Reagent : 2-Methylphenylmagnesium bromide (2.5 equiv)
  • Conditions : THF, −78°C to RT
  • Deoxygenation : PCl₃, 60°C
  • Yield : 50–55%.
    Low yields and harsh deoxygenation conditions limit utility.

Comparative Analysis of Methods

Method Catalyst/Reagents Yield (%) Advantages Limitations
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ 78–85 High efficiency, mild conditions Requires dibromopyridine precursor
Kröhnke Synthesis NH₄OAc, AcOH 65–72 One-pot, no pre-halogenation Moderate yields, stoichiometric control
Direct C–H Arylation Pd(OAc)₂, Cu(OAc)₂ 70–80 Atom-economical, fewer steps Sensitive to directing groups
Electrochemical Arylation LiClO₄, electrodes 55–60 Metal-free, eco-friendly Lower yields, specialized equipment
Multi-Step Bromination NBS, Pd(PPh₃)₄ 65–70 High regioselectivity Multi-step, toxic intermediates

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-methylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the phenyl rings are replaced by other substituents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2,6-Bis(2-methylphenyl)pyridine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,6-Bis(2-methylphenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The presence of the pyridine ring and the phenyl groups allows for π-π interactions and hydrogen bonding, which are crucial for its binding affinity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Positional Isomers: 2,6-Bis(p-tolyl)pyridine

Structural Differences :

  • 2,6-Bis(2-methylphenyl)pyridine : Methyl groups are at the ortho positions of the phenyl substituents.
  • 2,6-Bis(p-tolyl)pyridine (CAS 14435-88-2): Methyl groups are at the para positions of the phenyl rings .

Physical Properties :

Property 2,6-Bis(2-methylphenyl)pyridine (Inferred) 2,6-Bis(p-tolyl)pyridine
Melting Point Likely lower due to steric hindrance 164°C
Boiling Point 402.5°C
LogP (Lipophilicity) Higher (due to ortho substitution) 5.03

Implications :

  • The para isomer’s higher symmetry may enhance crystallinity and melting point compared to the ortho analog.
  • Ortho-substituted derivatives often exhibit reduced solubility in polar solvents due to steric effects .
Azaazulene Derivatives: 2,6-Bis(1-azaazulen-2-yl)pyridine

Structure : Features two 1-azaazulenyl groups at the pyridine’s 2,6-positions .

Key Properties :

  • Basicity: pKa values determined via pH-dependent absorption spectra in 50% ethanol (isosbestic points at 398 and 483 nm) .
  • Emission Behavior :
    • Strong emission in acidic media (e.g., H2SO4).
    • Weak emission (quantum yield < 1 × 10⁻³%) in neutral solvents like CH₃CN or EtOH .

Comparison :

  • The azaazulene groups introduce extended conjugation and pH-sensitive luminescence, unlike the methylphenyl groups in the target compound.
  • Steric effects in 2,6-Bis(2-methylphenyl)pyridine may limit similar emission properties unless acidic media protonate the pyridine nitrogen.
Oxazoline-Based Ligands: 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine (Pybox)

Structural Contrast :

  • Pybox’s rigid, chiral oxazoline substituents enable precise stereochemical control, whereas 2,6-Bis(2-methylphenyl)pyridine’s steric bulk may hinder metal coordination.
Thienyl-Substituted Derivatives: 2,6-Bis(2-thienyl)pyridine

Electronic Properties :

  • Thienyl groups enhance π-conjugation and metal-binding affinity compared to methylphenyl substituents.
Metal Complexes: 2,6-Bis(methylbenzimidazolyl)pyridine (mbzimpy)

Case Study :

  • Cobalt and praseodymium complexes with mbzimpy ligands exhibit 3D supramolecular structures stabilized by π-π stacking and hydrogen bonding .
  • Electrochemical Properties : Redox activity at metal centers (e.g., Co²⁺/Co³⁺) .

Implications for Target Compound :

  • Ortho-methylphenyl groups in 2,6-Bis(2-methylphenyl)pyridine may hinder metal coordination but could stabilize complexes via hydrophobic interactions.
Other Derivatives
  • 2,6-Bis(benzyloxy)pyridine : Higher lipophilicity (LogP ~5) compared to methylphenyl analogs .

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